![molecular formula C10H10S B158624 3,5-Dimethylbenzo[b]thiophene CAS No. 1964-45-0](/img/structure/B158624.png)
3,5-Dimethylbenzo[b]thiophene
Overview
Description
“3,5-Dimethylbenzo[b]thiophene” is a chemical compound with the formula C10H10S . It is a derivative of benzo[b]thiophene, which is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms .
Synthesis Analysis
Thiophene derivatives, including “this compound”, can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal-Knorr Thiophene Synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzo[b]thiophene core with two methyl groups attached at the 3rd and 5th positions . The molecular weight of this compound is 162.251 .
Physical And Chemical Properties Analysis
“this compound” is a clear pale yellow liquid . Its refractive index is between 1.6090-1.6140 at 20°C .
Scientific Research Applications
Synthesis and Chemical Properties
- Antioxidant Activity : Synthesis of new derivatives of 3,5-Dimethylbenzo[b]thiophene through Buchwald-Hartwig C-N cross-coupling demonstrated antioxidant properties, which were evaluated using several methods, including reducing power and scavenging effect on radicals (Queiroz et al., 2007).
- Photochemical Degradation : A study on the photochemical degradation of crude oil components including this compound highlighted their behavior in oceanic oil spills, showing oxidation and ring-opening pathways leading to sulfobenzoic acid (Andersson & Bobinger, 1996).
- Friedel-Crafts Acylation : Research on Friedel-Crafts acylation of 3-carboxymethylbenzo[b]thiophenes provided insights into regioselectivity and the resultant isomers (Hannoun et al., 1979).
Pharmaceutical Applications
- Antidepressant Properties : Benzo[b]thiophene derivatives were synthesized as potential dual antidepressants, targeting 5-HT1A serotonin receptors and serotonin transporter (Orus et al., 2002).
- Antimicrobial Studies : Novel derivatives of benzo[b]thiophene, including those with the 3,5-Dimethyl moiety, showed promising results in antimicrobial evaluations (Kheder & Mabkhot, 2012).
Material Science
- Electronic Properties : A study on carbazole-thiophene dimers, related to this compound, explored their electronic properties and potential applications in dye-sensitized solar cells (Damit et al., 2016).
Safety and Hazards
Future Directions
The future directions for “3,5-Dimethylbenzo[b]thiophene” and other thiophene derivatives could involve further exploration of their synthesis methods and potential applications. Given their diverse properties and applications, these compounds could be of interest in various fields, including medicinal chemistry, material science, and industrial chemistry .
properties
IUPAC Name |
3,5-dimethyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S/c1-7-3-4-10-9(5-7)8(2)6-11-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJSHXYNNVEGMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173310 | |
Record name | Benzo(b)thiophene, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1964-45-0 | |
Record name | Benzo(b)thiophene, 3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001964450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do derivatives of 3,5-dimethylbenzo[b]thiophene interact with their biological targets to potentially act as antidepressants?
A1: The research paper investigates this compound derivatives designed to interact with two key targets in the brain related to depression: 5-HT1A serotonin receptors and the serotonin transporter.
- 5-HT1A Receptor Agonism: Compounds like 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1- yl]propan-1-ol (II.2.a) demonstrate affinity for the 5-HT1A receptor. [] Agonists of this receptor can enhance serotonergic neurotransmission, contributing to antidepressant effects.
- Serotonin Transporter Inhibition: The same compound (II.2.a) also inhibits the serotonin transporter. [] This transporter is responsible for removing serotonin from the synapse. By blocking its action, the compound increases serotonin levels in the synaptic cleft, leading to enhanced serotonergic signaling.
Q2: What is the structure-activity relationship (SAR) observed for these this compound derivatives and their antidepressant activity?
A2: The research paper explores the impact of different substituents on the this compound core structure, particularly focusing on modifications at the 2-position with various phenylpiperazine moieties. []
- Phenylpiperazine Substituents: The presence of both 2-methoxyphenylpiperazine and 2-hydroxyphenylpiperazine at the designated position on the this compound scaffold resulted in compounds with notable affinity for the 5-HT1A receptor and inhibitory activity towards the serotonin transporter. [] This suggests the importance of these specific phenylpiperazine groups for the desired biological activity.
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